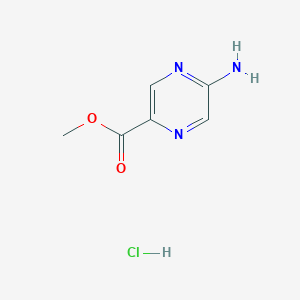

Methyl 5-aminopyrazine-2-carboxylate hydrochloride

Descripción general

Descripción

Methyl 5-aminopyrazine-2-carboxylate hydrochloride (CAS 1417794-63-8) is a hydrochloride salt of an ester derivative of 5-aminopyrazine-2-carboxylic acid. Its molecular formula is C₆H₈ClN₃O₂, with a molecular weight of 189.60 g/mol . The compound is synthesized via a two-step process:

Amination: 5-Chloropyrazine-2-carboxylic acid undergoes nucleophilic substitution with ammonia, replacing the chlorine atom with an amino group .

Esterification: The resulting 5-aminopyrazine-2-carboxylic acid is esterified with methanol under acidic conditions to form the methyl ester, followed by hydrochloride salt formation .

Key properties include:

Actividad Biológica

Methyl 5-aminopyrazine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is an aminopyrazine derivative characterized by the presence of both an amino group and a carboxylate group. These functional groups contribute to its reactivity and biological activity. The synthesis of this compound typically involves several organic reactions, starting from simpler pyrazine derivatives. Common methods include:

- Functionalization of the Pyrazine Ring : This can be achieved through various organic reactions, such as alkylation or acylation.

- Hydrochloride Formation : The hydrochloride salt is often formed to enhance solubility and stability in biological assays.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Some derivatives have shown potency surpassing traditional antibiotics against various bacterial and fungal strains. The compound's mechanism involves disrupting microbial cell functions, making it a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been studied for its anti-inflammatory effects . It may inhibit key inflammatory pathways, providing potential therapeutic benefits in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its efficacy. Variations in the chemical structure can lead to significant changes in biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Alkyl substitutions on the amino group | Increased antimicrobial potency |

| Alterations in the carboxylate moiety | Enhanced anti-inflammatory effects |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound exhibits potent activity against resistant strains of Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to target bacterial cell wall synthesis .

- Anti-inflammatory Mechanism : In vitro assays showed that this compound could significantly reduce pro-inflammatory cytokine production in macrophages, suggesting a potential role in managing chronic inflammatory conditions .

- Pharmacokinetics and Bioavailability : Research into the pharmacokinetic profile of this compound indicates favorable absorption characteristics, which support its development as a therapeutic agent .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 5-aminopyrazine-2-carboxylate hydrochloride is primarily investigated for its potential as a pharmaceutical agent. It serves as a precursor in the synthesis of various bioactive molecules, particularly those targeting kinases involved in cancer pathways.

- Case Study: CHK1 Inhibitors

Research has shown that derivatives of pyrazine compounds exhibit potent inhibitory activity against checkpoint kinase 1 (CHK1), which is crucial for DNA damage response. The optimization of these compounds has led to the identification of selective inhibitors that demonstrate efficacy in preclinical models .

Antimycobacterial Activity

The compound has been evaluated for its antimycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb). Structural modifications of the pyrazine scaffold have been explored to enhance potency against drug-resistant strains of Mtb.

- Case Study: Structure-Activity Relationship (SAR)

A study demonstrated that specific substitutions on the pyrazine ring could significantly improve the antimycobacterial activity of analogs derived from pyrazinoic acid . These findings suggest that this compound could be a valuable scaffold for developing new antimycobacterial agents.

Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor for various enzymes, including histone deacetylases (HDACs), which are implicated in cancer and other diseases.

- Case Study: HDAC Inhibitors

A series of studies focused on synthesizing HDAC inhibitors containing the aminopyrazine moiety, revealing promising cytotoxic effects against cancer cell lines . The compound's ability to modulate gene expression through epigenetic mechanisms positions it as a candidate for further development in cancer therapeutics.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Q & A

Q. What are the standard synthetic protocols for Methyl 5-aminopyrazine-2-carboxylate hydrochloride?

Basic

The synthesis typically involves:

Bromination : React methyl pyrazine-2-carboxylate with bromine in acetic acid at 80°C to introduce a bromine substituent at position 2.

Amination : Substitute the bromine group using ammonia or amine precursors (e.g., hexamethylene tetramine) in chloroform, followed by HCl treatment to form the hydrochloride salt.

Purification : Column chromatography (20% ethyl acetate/hexane) or recrystallization for high-purity isolation .

Key Reagents : Bromine, hexamethylene tetramine, hydrochloric acid.

Yield Optimization : Reaction times of 18–24 hours for amination improve conversion rates.

Q. How can reaction conditions be optimized to improve the yield of the amination step?

Advanced

- Temperature : Elevated temperatures (50–80°C) enhance nucleophilic substitution kinetics.

- Catalysts : Copper(I) iodide (CuI) or palladium catalysts may accelerate amination .

- Stoichiometry : Excess ammonia (2–3 eq.) ensures complete substitution.

- Monitoring : TLC or HPLC tracks reaction progress to avoid over-reaction or byproduct formation.

Data-Driven Adjustments : Kinetic studies under varying conditions (pH, solvent polarity) can refine protocols .

Q. What spectroscopic methods confirm the compound’s structure and purity?

Basic

- NMR : 1H/13C NMR identifies the pyrazine ring protons (δ 8.5–9.0 ppm) and methyl/amine groups.

- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (NH₂ stretch).

- Mass Spectrometry : Molecular ion [M+H]+ matches the theoretical mass (e.g., 187.59 g/mol for C₇H₉N₃O₂·HCl) .

- HPLC : Purity >97% using C18 columns (acetonitrile/water mobile phase) .

Q. How does the hydrochloride salt form influence solubility and bioavailability?

Advanced

- Solubility : The hydrochloride salt increases aqueous solubility (>50 mg/mL in PBS) compared to the free base, critical for in vitro assays.

- Bioavailability : Enhanced dissolution improves cellular uptake, as observed in membrane permeability studies using Caco-2 cells .

- Stability : Salt form reduces hygroscopicity, improving shelf life under controlled storage (-20°C, desiccated) .

Q. What strategies resolve contradictory data on stability under varying pH conditions?

Advanced

- Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C, analyzing degradation via HPLC.

- Degradation Pathways : LC-MS identifies hydrolysis products (e.g., free carboxylic acid at acidic pH).

- Kinetic Modeling : Pseudo-first-order kinetics quantify degradation rates, guiding formulation pH (optimal pH 4–6) .

Q. What are the challenges in scaling up synthesis from lab to pilot scale?

Advanced

- Reagent Safety : Bromine and chloroform require strict containment and waste management.

- Purification : Chromatography is replaced with recrystallization (ethanol/water) for cost-effectiveness.

- Yield Consistency : Batch-to-batch variability is minimized by controlling humidity (<30%) during amination .

Q. How is the compound’s reactivity exploited in derivatization for drug discovery?

Advanced

- Ester Hydrolysis : Convert to free carboxylic acid for coupling with amines (e.g., sulfonamides).

- Amine Functionalization : Acylation or sulfonation reactions introduce pharmacophores.

- Case Study : Analogous pyrazine derivatives show NMDA receptor modulation, suggesting neuropharmacological potential .

Q. Table 1: Synthetic Routes Comparison

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂, 80°C, 45 min | 75 | 90 | |

| Amination | NH₃, CHCl₃, 24h | 60 | 97 | |

| Salt Formation | HCl, MeOH, 3h | 85 | 99 |

Q. What in vitro assays are suitable for evaluating biological activity?

Advanced

- Enzyme Assays : Test inhibition of kinases or receptors (e.g., NMDA) via fluorescence polarization.

- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination).

- Binding Studies : SPR or ITC quantify affinity for target proteins .

Comparación Con Compuestos Similares

Comparison with Similar Pyrazine Derivatives

Structural and Functional Group Variations

Propyl 5-Aminopyrazine-2-carboxylate (Compound 2)

- Molecular Formula : C₈H₁₁N₃O₂

- Molecular Weight : 181.20 g/mol

- Physical Properties : Melting point 135–138°C; IR bands at 3317 cm⁻¹ (NH), 1722 cm⁻¹ (C=O) .

- Synthesis: Fischer esterification with propanol .

- Applications : Intermediate for ureidopyrazine derivatives with anti-infective properties .

Comparison : The propyl ester’s longer alkyl chain increases lipophilicity compared to the methyl ester. However, the absence of a hydrochloride salt reduces its aqueous solubility, limiting pharmaceutical utility .

5-Chloro-N-phenylpyrazine-2-carboxamide

- Molecular Formula : C₁₁H₈ClN₃O

- Key Features : Chlorine at position 5; phenylamide substituent.

- Synthesis : Derived from 5-hydroxypyrazine-2-carboxylic acid via chlorination and amidation .

- Biological Activity : Antimycobacterial properties due to the electron-withdrawing chlorine and aromatic amide group .

Comparison: The chlorine substituent enhances electrophilicity, enabling nucleophilic substitution reactions, unlike the amino group in the target compound. The amide group offers hydrolytic stability compared to esters but reduces metabolic flexibility .

Methyl 5-(Aminomethyl)pyrazine-2-carboxylate Hydrochloride

- Molecular Formula : C₇H₁₀ClN₃O₂

- Molecular Weight : 215.63 g/mol

- Key Features: Additional aminomethyl group at position 5.

- Applications : Used in medicinal chemistry for targeted drug delivery due to enhanced hydrogen bonding capacity .

Comparison: The aminomethyl group increases basicity and interaction with biological targets, but the added steric bulk may hinder membrane permeability compared to the simpler amino group in the target compound .

Substituent Position and Electronic Effects

Methyl 5-Chloropyrazine-2-carboxylate

- Molecular Formula : C₆H₅ClN₂O₂

- Molecular Weight : 172.57 g/mol

- Key Features: Chlorine at position 5 instead of amino group.

- Applications: Intermediate for synthesizing aminopyrazines via substitution reactions .

Comparison: The chlorine atom deactivates the pyrazine ring, reducing nucleophilicity. This makes it less reactive in further functionalization compared to the amino-substituted derivative .

Methyl 6-Chloro-3-hydroxypyrazine-2-carboxylate

- Molecular Formula : C₆H₅ClN₂O₃

- Key Features : Chlorine at position 6; hydroxyl group at position 3.

- Properties : Higher polarity (TPSA = 75.8 Ų) due to hydroxyl group .

Comparison: The hydroxyl group enhances solubility in polar solvents but introduces susceptibility to oxidation, unlike the stable amino group in the target compound .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | TPSA (Ų) | Key Functional Groups |

|---|---|---|---|---|---|

| Methyl 5-aminopyrazine-2-carboxylate hydrochloride | C₆H₈ClN₃O₂ | 189.60 | Not reported | 78.7 | Amino, Ester, Hydrochloride |

| Propyl 5-aminopyrazine-2-carboxylate | C₈H₁₁N₃O₂ | 181.20 | 135–138 | 78.7 | Amino, Ester |

| 5-Chloro-N-phenylpyrazine-2-carboxamide | C₁₁H₈ClN₃O | 241.66 | Not reported | 55.6 | Chlorine, Amide |

| Methyl 5-chloropyrazine-2-carboxylate | C₆H₅ClN₂O₂ | 172.57 | Not reported | 55.4 | Chlorine, Ester |

Notes:

Propiedades

IUPAC Name |

methyl 5-aminopyrazine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c1-11-6(10)4-2-9-5(7)3-8-4;/h2-3H,1H3,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFJIGRZNJMIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417794-63-8 | |

| Record name | 2-Pyrazinecarboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.